Due to its adverse health effects, minimizing patulin levels in food products is crucial. Researchers explore various strategies like good agricultural practices, controlling storage conditions, and using specific processing methods to limit fungal growth and patulin production . Notably, research on biological control agents like antagonistic yeasts and bacteria shows promise in effectively degrading patulin .
Patulin's role in fungal pathogenicity, particularly in the context of apple decay caused by Penicillium expansum, is an ongoing area of research. Studies utilizing mutant strains with reduced patulin production have demonstrated a correlation between patulin and fungal virulence, suggesting its potential role in the infection process .
While patulin's toxicity to humans and animals is well-established, research delves deeper into its specific mechanisms. Studies have revealed its potential to induce genotoxicity, neurotoxicity, and even carcinogenic effects, although further research is needed to fully elucidate these mechanisms .
Interestingly, patulin finds application in scientific research as a specific inhibitor of potassium uptake in plant and animal cells. This property allows researchers to study cellular potassium channels and their role in various physiological processes .
Patulin is a mycotoxin classified as a toxic lactone, primarily produced by molds in the genera Penicillium and Aspergillus. It is particularly associated with rotting fruits, especially apples, and can also be found in other fruits and some vegetables. The compound is a cyclic structure characterized by its low molecular weight and stability in fruit juices, making it a significant concern in food safety. Patulin contamination typically occurs in damaged or decaying fruits, where the molds thrive, leading to potential health risks for consumers .
Patulin's chemical structure is that of a furopyran and lactone, specifically described as (2H-pyran-3(6H)-ylidene)acetic acid with hydroxy groups at positions 2 and 4. Its reactivity includes:
Patulin is naturally synthesized by specific molds through polyketide biosynthesis pathways. The synthesis involves several enzymatic reactions:
Research has explored how patulin interacts with other compounds in food matrices:
Patulin shares structural and functional similarities with several other mycotoxins. Here are some notable comparisons:
Compound | Structure Type | Primary Source | Toxicity Level |
---|---|---|---|
Aflatoxin | Polyketide | Aspergillus species | Highly toxic |
Ochratoxin A | Fungal metabolite | Aspergillus and Penicillium | Carcinogenic potential |
Citrinin | Polyketide | Penicillium species | Nephrotoxic |
Zearalenone | Non-steroidal estrogen | Fusarium species | Endocrine disruptor |
Patulin is unique due to its specific association with fruit decay and its distinct biosynthetic pathway compared to these other mycotoxins. While all these compounds pose health risks, their sources and mechanisms of action vary significantly .
Patulin was first isolated in 1943 from Penicillium patulum (now P. griseofulvum) during antibiotic screening efforts. Initial clinical trials, including the 1944 British Medical Research Council (MRC) study, explored its use for treating the common cold but revealed negligible efficacy and significant toxicity. By the 1960s, patulin’s classification shifted from antibiotic to mycotoxin due to its association with food spoilage and adverse health effects.
Patulin (C₇H₆O₄) is a polyketide lactone with a molecular weight of 154 g/mol. It is synthesized by:
Patulin possesses the molecular formula C₇H₆O₄ with a molecular weight of 154.12 grams per mole [1] [3]. The compound exhibits a monoisotopic mass of 154.026609 atomic mass units [3]. The International Union of Pure and Applied Chemistry name for patulin is 4-hydroxy-2H,4H,6H-furo[3,2-c]pyran-2-one [8] [31] [32]. The Chemical Abstracts Service registry number for this compound is 149-29-1 [2] [3] [4].
The molecular structure of patulin consists of a bicyclic lactone framework featuring a fused furan-pyran ring system [1] [2]. The compound contains a furopyran lactone structure with specific substitution patterns including hydroxy groups at strategic positions [1]. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: OC1OCC=C2OC(=O)C=C12 [3] [4] [8].
Property | Value |
---|---|
Molecular Formula | C₇H₆O₄ |
Molecular Weight | 154.12 g/mol |
Monoisotopic Mass | 154.026609 g/mol |
CAS Registry Number | 149-29-1 |
IUPAC Name | 4-hydroxy-2H,4H,6H-furo[3,2-c]pyran-2-one |
Patulin presents as a white crystalline powder or crystals at room temperature [2] [8] [31]. The compound exhibits a compact prismatic crystal structure [2]. Under standard conditions, patulin appears as a colorless to white crystalline solid with well-defined crystal faces [5] [8] [9]. The material demonstrates no characteristic odor under normal handling conditions [12].
Patulin demonstrates excellent water solubility, being readily soluble in aqueous solutions [2] [5] [7]. The compound exhibits significant solubility in ethyl acetate at concentrations approaching 50 milligrams per milliliter [7] [19]. Patulin shows good solubility in various organic solvents including dimethyl sulfoxide, methanol, and ethanol [7]. The compound also dissolves effectively in chloroform and diethyl ether [5] [7]. The water-soluble nature of patulin contributes to its stability in aqueous food matrices [5] [6].
Solvent | Solubility |
---|---|
Water | Highly soluble |
Ethyl Acetate | ~50 mg/mL |
Dimethyl Sulfoxide | Soluble |
Methanol | Soluble |
Ethanol | Soluble |
Chloroform | Soluble |
The melting point of patulin ranges from 105 to 114 degrees Celsius, with various sources reporting specific ranges within this bracket [4] [8] [9] [10] [11] [31]. Most commonly cited melting point values fall between 108 and 111 degrees Celsius [9] [10]. The boiling point of patulin has been calculated at 513.7 plus or minus 50.0 degrees Celsius at 760 millimeters of mercury pressure [10] [11]. The flash point of the compound is reported at 226.8 plus or minus 23.6 degrees Celsius [10] [11].
Patulin demonstrates remarkable thermal stability, particularly under acidic conditions [13]. The compound remains stable at temperatures ranging from 105 to 125 degrees Celsius in aqueous solutions with pH values between 3.5 and 5.5 [13]. The thermal stability decreases significantly as pH increases above 6.0 [13] [30]. Under highly acidic conditions at pH 3.5, patulin shows minimal degradation during extended heating periods [13] [23].
The half-life of patulin varies dramatically with pH conditions. At pH 6.0, the compound exhibits a half-life of 1310 hours, while at pH 8.0, the half-life decreases to 64 hours [13]. Heat treatment at 90 degrees Celsius for 30 minutes results in only 18.81 percent degradation of initial patulin concentration in apple juice matrices [13].
Condition | Stability/Degradation | Notes |
---|---|---|
pH 3.5-5.5, Room Temperature | Stable | Most stable pH range |
pH 6.0, Room Temperature | Half-life: 1310 hours | Slowly degrades |
pH 8.0, Room Temperature | Half-life: 64 hours | Rapidly decomposes |
105-125°C, pH 3.5-5.5 | Stable | Heat stable in acidic conditions |
Patulin exhibits characteristic ultraviolet-visible absorption properties that facilitate its identification and quantification [18]. The compound shows absorption maxima at specific wavelengths that correspond to its conjugated system within the bicyclic lactone structure [14]. Ultraviolet radiation at 254 nanometers effectively degrades patulin following first-order kinetics, with the degradation rate influenced by fluence rate and sample characteristics [14]. The ultraviolet fluence required at 254 nanometers to achieve 90 percent degradation of patulin is 84.3 millijoules per square centimeter [14].
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for patulin across the fingerprint region [5] [15]. The infrared spectrum contains absorption bands at 5.6, 5.9, and 6.1 micrometers in the double bond region [5]. Key absorption peaks include bands at 3553 wavenumbers per centimeter corresponding to hydroxyl group stretching vibrations [15]. Additional significant peaks appear at 3412 to 3429 wavenumbers per centimeter representing symmetrical and asymmetrical hydroxyl and amino group stretching [15].
The carbonyl stretching vibration appears prominently at 1643 to 1645 wavenumbers per centimeter [15]. Other important peaks include those at 1541 wavenumbers per centimeter for carboxylate stretching and 1404 wavenumbers per centimeter for sulfhydryl and carbon-nitrogen bending vibrations [15].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3553 | O-H stretching | Strong |
3412-3429 | O-H/N-H stretching | Strong, broad |
2927 | C-H/CH₂ stretching | Medium |
1643-1645 | C=O stretching | Strong |
1541 | COO⁻ stretching | Medium |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for patulin through both proton and carbon-13 analyses [17] [18]. The proton Nuclear Magnetic Resonance spectrum shows characteristic signals at 6.04 parts per million for the H-3 proton, 6.03 parts per million for the H-4 proton, and 6.01 parts per million for the H-7 proton [18]. The methylene protons at position 6 appear as two separate multipiples at 4.38 and 4.66 parts per million [18]. The hydroxyl proton at position 4 resonates at 6.34 parts per million [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at position 2 at 168.5 parts per million [18]. The quaternary carbons appear at 152.0 parts per million for C-3a and 146.4 parts per million for C-7a [18]. Methine carbons show characteristic signals at 109.8 parts per million for C-3, 88.5 parts per million for C-4, and 108.1 parts per million for C-7 [18]. The methylene carbon at position 6 appears at 58.9 parts per million [18].
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | COSY Coupling |
---|---|---|---|
2 | — | 168.5 (Cq) | — |
3 | 6.04 (1H) | 109.8 (CH) | — |
4 | 6.03 (1H) | 88.5 (CH) | 6.34 |
6 | 4.38/4.66 (2H) | 58.9 (CH₂) | 6.01 |
7 | 6.01 (1H) | 108.1 (CH) | 4.38, 4.66 |
Mass spectrometry analysis of patulin reveals characteristic fragmentation patterns that facilitate identification [17] [19] [22]. The molecular ion peak appears at mass-to-charge ratio 153.0197 in negative ion mode electrospray ionization [19] [22]. The base peak fragment occurs at mass-to-charge ratio 109.0277, corresponding to the loss of carbon dioxide and hydrogen from the molecular ion [1] [22]. Additional significant fragments include peaks at mass-to-charge ratio 125.0219 and 111.0078 [1] [19].
In positive ion mode, patulin shows molecular ion peaks at mass-to-charge ratio 155.0 for the protonated molecule and 177.0 for the sodium adduct [18]. The fragmentation pattern includes the characteristic loss of ethylene oxide to form the ion at mass-to-charge ratio 109, which occurs through rearrangement of the molecular ion [17].
Ion Type | m/z Value | Relative Intensity |
---|---|---|
Molecular Ion [M-H]⁻ | 153.0197 | Base peak (100%) |
Fragment [M-CO₂H]⁻ | 109.0277 | 283 |
Fragment [M-C₂H₂O]⁻ | 125.0219 | 174 |
Fragment [M-CO₂]⁻ | 111.0078 | Variable |
Patulin exhibits significant electrophilic reactivity due to its α,β,γ,δ-unsaturated lactone moiety [20] [21]. The compound readily undergoes nucleophilic addition reactions at the electrophilic C-7 position [20]. The bicyclic lactone structure contains multiple reactive sites including the lactone carbonyl group and the alkene functionality [21]. The hydroxyl group at position 4 contributes to the overall reactivity profile through hydrogen bonding interactions [24].
The electrophilic nature of patulin enables it to form covalent adducts with various nucleophilic species [21]. The compound demonstrates particular reactivity toward sulfur-containing nucleophiles, resulting in complex reaction pathways [20] [21]. The unsaturated lactone system facilitates Michael addition reactions with appropriate nucleophiles [23].
Patulin exhibits pH-dependent stability characteristics that significantly influence its behavior in different media [13] [23] [30]. The compound demonstrates maximum stability in acidic conditions, particularly at pH values between 3.5 and 5.5 [13] [30]. Under these conditions, patulin remains stable for extended periods without significant degradation [13].
The stability decreases markedly as pH increases above 6.0 [13] [30]. In alkaline conditions, patulin undergoes rapid decomposition with a half-life of 64 hours at pH 8.0 [13]. The compound shows enhanced stability in the presence of sucrose, which protects patulin from degradation during heat treatment [6]. Patulin demonstrates excellent stability in apple juice and grape juice matrices under acidic conditions [6].
Patulin readily reacts with various nucleophilic species through multiple reaction pathways [20] [21] [24]. The initial reaction typically involves nucleophilic addition to the electrophilic C-7 position of the unsaturated lactone system [20]. This reaction leads to the formation of transient hemiacetal intermediates that exist in equilibrium with ring-opened hydroxy-aldehyde forms [20].
The compound shows particular reactivity toward amino-containing nucleophiles, forming stable adducts with amino acids and proteins [24]. Patulin can react with lysine and histidine residues in proteins, leading to the formation of intermolecular and intramolecular crosslinks [24]. The reaction with primary amines proceeds through multiple pathways, resulting in complex product mixtures [25].
Patulin demonstrates exceptional reactivity toward thiol-containing compounds, forming stable covalent adducts through Michael addition reactions [21] [23] [25]. The reaction with cysteine proceeds rapidly under physiological conditions, resulting in the formation of patulin-cysteine adducts [23] [25]. These reactions occur spontaneously at near-neutral pH values and are enhanced under acidic conditions [23] [26].
The thiol-Michael addition mechanism involves nucleophilic attack at the C-7 position of patulin, leading to the formation of multiple adduct structures [21] [25]. With simple thiol compounds such as 2-mercaptoethanol, patulin forms up to sixteen different adduct structures through complex reaction pathways [21]. The reaction with glutathione produces both acyclic and cyclic adducts, with the cyclic forms arising from intramolecular cyclization involving amino groups [25].
Acute Toxic;Irritant